Benzene, [[(12-bromododecyl)oxy]methyl]-
Description
Contextualization of Long-Chain Alkyl-Substituted Benzyl (B1604629) Ethers within Chemical Research
Long-chain alkyl-substituted benzyl ethers are a class of compounds that merge the aromatic nature of the benzyl group with the hydrophobic and flexible characteristics of a long alkyl chain. Benzyl ethers, in a more general sense, are widely utilized in organic synthesis, most notably as protecting groups for alcohols. cas.orgyoutube.com The Williamson ether synthesis is a common and efficient method for their preparation, involving the reaction of an alkoxide with a benzyl halide. youtube.comcas.org
The introduction of a long alkyl chain, such as the dodecyl group present in the target molecule, imparts significant lipophilicity. This feature is often exploited in the design of surfactants, lubricants, and molecules intended for self-assembly or for interaction with biological membranes. The long chain can drive the formation of ordered structures like micelles or layers, a foundational concept in supramolecular chemistry and nanotechnology.
Significance of Functionalized Alkoxybenzyl Systems for Tailored Molecular Design
Functionalized alkoxybenzyl systems are crucial for creating molecules with precisely engineered properties. The ability to introduce various functional groups onto the alkoxy chain allows for the tuning of physical and chemical characteristics. A terminal functional group, such as the bromine atom in Benzene (B151609), [[(12-bromododecyl)oxy]methyl]-, is particularly significant. This terminal halide serves as a reactive handle for a wide array of subsequent chemical transformations.
For instance, the bromo-functional group can be converted to other functionalities through nucleophilic substitution reactions, enabling the attachment of moieties such as azides, amines, or thiols. This versatility is a key principle in the modular design of complex molecules. In the context of materials science, such a terminal group is invaluable for grafting the molecule onto surfaces or for polymerization reactions, leading to the creation of functional polymers and surface coatings. The design of such systems allows for precise control over the final properties of the material, a central theme in modern materials science. routledge.comcase.edu
Scope and Research Directions Pertaining to Benzene, [[(12-bromododecyl)oxy]methyl]-
Given the absence of specific studies on Benzene, [[(12-bromododecyl)oxy]methyl]-, its potential research directions must be inferred from its structural components. The molecule acts as a bifunctional building block. The benzyl ether portion can be a stable core or a protecting group that can be cleaved under specific conditions, while the terminal bromo group on the C12 chain offers a site for further chemical modification.
Potential research avenues could include:
Self-Assembling Systems: Investigating the self-assembly behavior of this molecule in various solvents to form micelles, vesicles, or other supramolecular structures. The long dodecyl chain would be the primary driver for such phenomena.
Functional Polymers and Materials: Utilizing the terminal bromine for polymerization, leading to polymers with pendant benzyl ether groups. Such materials could have interesting thermal or mechanical properties.
Surface Modification: Grafting the molecule onto surfaces via the terminal bromine to create functionalized surfaces with tailored wettability, lubricity, or biocompatibility.
Liquid Crystals: Exploring its potential as a component in liquid crystalline materials, where the combination of a rigid aromatic core and a flexible aliphatic chain is a common design principle.
While these directions are plausible, they remain speculative without direct experimental investigation into the synthesis, characterization, and properties of Benzene, [[(12-bromododecyl)oxy]methyl]-. The lack of available data underscores that this compound is an underexplored area within chemical research.
Data Tables
Due to the lack of specific experimental data for Benzene, [[(12-bromododecyl)oxy]methyl]- in the scientific literature, data tables for its physical and chemical properties cannot be provided.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-bromododecoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BrO/c20-16-12-7-5-3-1-2-4-6-8-13-17-21-18-19-14-10-9-11-15-19/h9-11,14-15H,1-8,12-13,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVAAKEWNPYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455221 | |
| Record name | Benzene, [[(12-bromododecyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95301-49-8 | |
| Record name | Benzene, [[(12-bromododecyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformative Pathways of Benzene, 12 Bromododecyl Oxy Methyl
Reactivity of the Benzene (B151609) Ring System
The benzene ring in Benzene, [[(12-bromododecyl)oxy]methyl]- is susceptible to electrophilic attack and can be functionalized through directed metalation strategies. The [[(12-bromododecyl)oxy]methyl]- substituent influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Dynamics
The [[(12-bromododecyl)oxy]methyl]- group, specifically the ether oxygen, acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic system, stabilizing the arenium ion intermediate formed during the substitution process.
Common electrophilic aromatic substitution reactions applicable to this molecule include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield a mixture of ortho- and para-brominated products. The regioselectivity can be influenced by the reaction conditions, such as temperature and the choice of catalyst. nih.gov
Table 1: Regioselectivity in Electrophilic Aromatic Bromination
| Electrophile Source | Catalyst | Solvent | Temperature (°C) | Major Products |
|---|---|---|---|---|
| Br₂ | FeBr₃ | Dichloromethane | 25 | p-Bromo isomer, o-Bromo isomer |
Functionalization of the Aromatic Core via Directed Metalation or Related Strategies
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of the benzene ring at the position ortho to the [[(12-bromododecyl)oxy]methyl]- group. cardiff.ac.uk The ether oxygen atom can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent aromatic C-H bond. uwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
This method offers a significant advantage over classical electrophilic aromatic substitution by providing exclusive ortho substitution. The choice of the alkyllithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the efficiency of the lithiation process. cardiff.ac.uk
Table 2: Electrophiles for Quenching in Directed ortho-Metalation
| Electrophile | Reagent | Resulting Functional Group |
|---|---|---|
| Carbon dioxide | CO₂ (gas or solid) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary alcohol (-CR(OH)R') |
| Alkyl halides | R-X | Alkyl group (-R) |
This table illustrates potential transformations based on established directed ortho-metalation methodologies.
Transformations Involving the 12-Bromododecyl Substituent
The terminal bromine atom on the dodecyl chain serves as a versatile handle for a variety of chemical modifications, including nucleophilic substitutions, eliminations, and radical reactions.
Nucleophilic Substitution Reactions at the Bromine Center
The primary alkyl bromide functionality is susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism. This allows for the introduction of a wide array of functional groups by displacing the bromide ion with various nucleophiles. Common nucleophiles include cyanide, azide (B81097), and alkoxides. For example, reaction with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would yield the corresponding nitrile. chemguide.co.ukyoutube.com
Table 3: Examples of Nucleophilic Substitution on the 12-Bromododecyl Chain
| Nucleophile | Reagent | Solvent | Product Functional Group |
|---|---|---|---|
| Cyanide | NaCN or KCN | DMSO, DMF | Nitrile (-CN) |
| Azide | NaN₃ | DMF | Azide (-N₃) |
| Hydroxide | NaOH | H₂O/THF | Alcohol (-OH) |
| Alkoxide | NaOR' | R'OH | Ether (-OR') |
This table provides illustrative examples of nucleophilic substitution reactions on primary alkyl bromides.
Elimination Pathways of Alkyl Halides
When treated with a strong, sterically hindered base, Benzene, [[(12-bromododecyl)oxy]methyl]- can undergo an E2 elimination reaction to form an alkene. The regiochemical outcome of this elimination is governed by the nature of the base used. A small, strong base like sodium ethoxide would favor the formation of the more substituted (Zaitsev) alkene. youtube.com Conversely, a bulky base such as potassium tert-butoxide would preferentially lead to the formation of the less substituted (Hofmann) alkene due to steric hindrance. youtube.comlibretexts.orgmasterorganicchemistry.com
Table 4: Regiochemical Outcome of E2 Elimination
| Base | Solvent | Major Product |
|---|---|---|
| Sodium ethoxide (NaOEt) | Ethanol | Zaitsev product (more substituted alkene) |
This table illustrates the expected regiochemical outcomes based on the principles of E2 elimination reactions.
Radical Reactions and Their Controlled Implementation
The carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). nih.govlibretexts.orgorganic-chemistry.org The resulting radical can then participate in various transformations, including reduction (replacement of bromine with hydrogen) or intramolecular cyclization if an appropriate unsaturated moiety is present elsewhere in the molecule.
For instance, treatment with Bu₃SnH and a catalytic amount of AIBN would lead to the dehalogenation of the dodecyl chain. libretexts.org Furthermore, atom transfer radical cyclization (ATRC) could be a viable strategy if the molecule were appropriately modified to contain an alkene or alkyne group, allowing for the formation of cyclic structures. rsc.org
Table 5: Common Reagents in Radical Reactions of Alkyl Bromides
| Reagent System | Transformation |
|---|---|
| Bu₃SnH, AIBN | Reduction (Dehalogenation) |
| (TMS)₃SiH, AIBN | Reduction (Dehalogenation) - Tin-free alternative |
This table outlines common reagents and their applications in radical reactions involving alkyl bromides.
Reactions of the Ether Linkage
The benzylic ether group is a common protecting group for alcohols in organic synthesis due to its general stability under various conditions. However, it can be selectively targeted for cleavage or rearrangement.
The cleavage of the C-O bond of the benzylic ether in Benzene, [[(12-bromododecyl)oxy]methyl]- results in the formation of 12-bromododecan-1-ol and toluene (B28343) or related benzyl (B1604629) derivatives. This transformation can be achieved through several methods, each with different mechanisms and functional group tolerances.
Catalytic Hydrogenolysis: This is one of the most common methods for debenzylation. The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). The process is clean, often providing high yields of the desired alcohol. However, its utility is limited in molecules containing other reducible functional groups, such as alkenes or alkynes.
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are particularly effective, even at low temperatures. organic-chemistry.org This method is advantageous as it tolerates a wide range of other functional groups that might be sensitive to reductive conditions. organic-chemistry.org
Oxidative Cleavage: Oxidizing agents can also be employed for debenzylation. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is used for cleaving p-methoxybenzyl (PMB) ethers and has been adapted for simple benzyl ethers, often requiring photoirradiation to proceed efficiently. organic-chemistry.org
| Reagent/Conditions | Reaction Type | Key Advantages | Potential Limitations |
|---|---|---|---|
| H₂, Pd/C | Hydrogenolysis | Clean reaction, high yields | Incompatible with reducible groups (alkenes, alkynes, etc.) |
| BCl₃·SMe₂ | Lewis Acid Cleavage | High selectivity, mild conditions, broad functional group tolerance organic-chemistry.org | Requires stoichiometric amounts of a corrosive reagent |
| DDQ, hv | Oxidative Cleavage | Good for electron-rich benzyl groups; orthogonal to hydrogenolysis | May require photoactivation for simple benzyl ethers organic-chemistry.org |
While less common than cleavage, rearrangement reactions involving the ether oxygen can occur under specific, typically basic, conditions. These reactions proceed through the formation of a carbanion adjacent to the ether oxygen.
acs.orgoup.com-Wittig Rearrangement: This is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. wikipedia.org For a benzylic ether like the title compound, an analogous ortho- acs.orgoup.com-Wittig rearrangement is theoretically possible if deprotonation occurs at the benzylic carbon. This would involve the migration of the dodecyl-oxy group to the ortho position of the benzene ring, forming an ortho-(hydroxydodecyl)methylbenzene derivative. However, this pathway is kinetically less favorable due to the disruption of aromaticity and often competes with the acs.orgwikipedia.org-Wittig rearrangement. oup.comorganicreactions.org
Sommelet-Hauser Rearrangement: This rearrangement typically involves benzylic quaternary ammonium (B1175870) salts and results in ortho-alkylation of a benzylamine. wikipedia.orgchemistry-reaction.com An analogous process for ethers is not directly observed, as it relies on the formation of a nitrogen ylide. The principles of generating a benzylic carbanion and subsequent rearrangement are related to those in the Wittig rearrangement family. numberanalytics.com
These rearrangement pathways are highly substrate-dependent and for a simple benzyl alkyl ether, require forcing conditions to generate the necessary carbanion intermediate, making cleavage the more common transformation.
Advanced Coupling Reactions for Derivatization
The 12-bromododecyl moiety is the primary site for derivatization through coupling reactions. The terminal C(sp³)-Br bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding the molecular complexity accessible from this starting material.
Palladium-catalyzed cross-coupling has revolutionized organic synthesis, and while initially developed for aryl/vinyl halides, modern advancements have extended its scope to include alkyl halides.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. The Suzuki coupling of primary alkyl bromides, including long-chain variants, with aryl or vinyl boronic acids is well-established. organic-chemistry.orgwikipedia.org These reactions typically require a palladium catalyst with specialized phosphine (B1218219) ligands and a base to proceed efficiently, often under mild, room-temperature conditions. organic-chemistry.org This allows for the direct attachment of various aromatic and unsaturated systems to the end of the dodecyl chain. Recent developments have even enabled these couplings in aqueous media. nih.govacs.org
Heck Reaction: The classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene and is less common for unactivated alkyl halides due to competing β-hydride elimination. rsc.orgorganic-chemistry.org However, variants of the reaction have been developed that are effective for primary alkyl bromides. nih.gov These can include nickel-catalyzed Heck-type reactions or palladium-catalyzed versions that proceed through a radical mechanism, allowing for the intermolecular coupling of the alkyl bromide with styrenes and other olefins. rsc.orgnih.govrsc.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, traditionally using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnrochemistry.comyoutube.com The direct Sonogashira coupling of unactivated alkyl bromides is challenging but has been achieved using specific catalyst systems, sometimes involving N-heterocyclic carbene (NHC) ligands, which can facilitate the coupling of alkyl electrophiles with terminal alkynes. organic-chemistry.org
| Reaction | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 12-Aryl-dodecyl derivative | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand |
| Heck (variant) | Alkene (e.g., Styrene) | 14-Aryl-tetradec-12-ene derivative | Pd/dppf or Ni/Xantphos nih.govrsc.org |
| Sonogashira (variant) | Terminal Alkyne | 14-Substituted-tetradec-12-yne derivative | Pd catalyst + NHC ligand organic-chemistry.org |
Beyond palladium catalysis, the terminal bromide is an excellent electrophile for classic nucleophilic substitution reactions, enabling a wide range of transformations.
Carbon-Carbon Bond Formation: The alkyl bromide can react with various carbon nucleophiles.
Cyanide Substitution: Reaction with sodium or potassium cyanide (NaCN, KCN) provides a straightforward method for chain extension by one carbon, yielding a terminal nitrile. thesciencehive.co.ukyoutube.com The nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkylation of Enolates and Organometallics: Strong carbon nucleophiles, such as enolates derived from ketones or esters, or organometallic reagents like Grignard reagents (R-MgBr) or organocuprates (R₂CuLi), can displace the bromide to form a new C-C bond.
Carbon-Heteroatom Bond Formation: The bromide is readily displaced by a variety of heteroatom nucleophiles in standard Sₙ2 reactions. oxfordsciencetrove.comnumberanalytics.com This is one of the most fundamental and reliable transformations for this class of compound.
C-N Bond Formation: Reaction with sodium azide (NaN₃) followed by reduction yields a primary amine. Direct alkylation of ammonia (B1221849) or amines is also possible.
C-O Bond Formation: Reaction with alkoxides or phenoxides (Williamson ether synthesis) can form a new ether linkage.
C-S Bond Formation: Reaction with thiols or thiolate salts produces thioethers (sulfides).
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide | NaN₃ | Alkyl Azide |
| Cyanide | KCN | Nitrile |
| Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOR' | Ether |
| Thiolate | NaSR' | Thioether (Sulfide) |
| Amine | R'₂NH | Tertiary Amine |
Mechanistic Insights and Computational Investigations of Benzene, 12 Bromododecyl Oxy Methyl Chemistry
Detailed Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of Benzene (B151609), [[(12-bromododecyl)oxy]methyl]- typically proceeds via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, the key synthetic step would involve the reaction of a benzyl (B1604629) halide with the alkoxide of 12-bromo-1-dodecanol.
The reaction is generally understood to proceed via an S(_N)2 mechanism. The key steps are:
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 12-bromo-1-dodecanol, forming a highly reactive dodecyloxide anion.
Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This attack occurs from the backside of the carbon-halogen bond.
Transition State: A pentacoordinate transition state is formed where the nucleophile and the leaving group are both partially bonded to the benzylic carbon.
Inversion of Stereochemistry: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, leading to an inversion of stereochemistry at the benzylic carbon if it is chiral.
Product Formation: The final ether product, Benzene, [[(12-bromododecyl)oxy]methyl]-, is formed along with a salt byproduct.
The choice of solvent is crucial in S(_N)2 reactions. Polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are often employed as they can solvate the cation of the base while leaving the alkoxide anion relatively free to act as a nucleophile. nih.gov
| Step | Reactants | Key Intermediates/Transition States | Products | Reaction Conditions |
|---|---|---|---|---|
| Deprotonation | 12-bromo-1-dodecanol, Strong Base (e.g., NaH) | Dodecyloxide anion | Dodecyloxide anion, Conjugate acid of base, H₂ gas (if NaH is used) | Anhydrous polar aprotic solvent |
| Nucleophilic Substitution | Dodecyloxide anion, Benzyl halide (e.g., Benzyl bromide) | Pentacoordinate S(_N)2 transition state | Benzene, [[(12-bromododecyl)oxy]methyl]-, Halide salt (e.g., NaBr) | Continued reaction in the same solvent |
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for analyzing reaction pathways. mdpi.com For the synthesis of Benzene, [[(12-bromododecyl)oxy]methyl]-, these calculations can provide a detailed understanding of the reaction energetics and mechanism.
By modeling the reactants, transition state, and products, a potential energy surface for the reaction can be constructed. The B3LYP functional combined with a suitable basis set like 6-311G(d,p) is a common choice for such calculations, offering a good balance between accuracy and computational cost. mdpi.com
Key parameters that can be calculated include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. This is determined by the energy difference between the reactants and the transition state.
Geometry of the Transition State: Elucidating the bond lengths and angles in the transition state provides insight into the nature of the bond-making and bond-breaking processes.
Vibrational Frequencies: These calculations can confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).
Theoretical studies on similar S(_N)2 reactions involving aliphatic ethers have demonstrated the utility of these methods in predicting reaction rates and understanding mechanistic details. acs.org
| Computational Method | Parameter Calculated | Significance |
|---|---|---|
| DFT (e.g., B3LYP/6-311G(d,p)) | Activation Energy (ΔG‡) | Indicates the kinetic feasibility of the reaction. |
| DFT (e.g., B3LYP/6-311G(d,p)) | Reaction Energy (ΔG(_r)) | Determines the thermodynamic driving force of the reaction. |
| Transition State Optimization | Transition State Geometry | Provides a snapshot of the reaction at its highest energy point. |
| Frequency Analysis | Vibrational Frequencies | Confirms the nature of stationary points on the potential energy surface. |
Conformational Landscape and Energetics of Long-Chain Alkyl Ethers
The lowest energy conformation for an unsubstituted long alkyl chain is typically an all-trans or zig-zag arrangement, which minimizes steric hindrance. libretexts.org The presence of the terminal bromine atom and the benzyl ether group will influence the conformational preferences.
Computational methods such as molecular mechanics and ab initio calculations can be used to explore the conformational landscape. researchgate.net By systematically rotating bonds and calculating the energy of the resulting structures, a potential energy surface can be mapped out, identifying the global and local energy minima.
For long-chain alkanes, the energy difference between the anti (trans) and gauche conformations around a C-C bond is a key factor. The introduction of the ether oxygen and the bulky benzyl group will introduce additional torsional strains and steric interactions that need to be considered. Fluorine substitution in alkyl chains has been shown to significantly impact conformational profiles, and similar effects can be anticipated with the bromo- and benzyloxy- substituents. nih.gov
Non-Covalent Interactions in Molecular Systems Involving the Compound
Non-covalent interactions play a crucial role in the physical properties and supramolecular chemistry of molecules like Benzene, [[(12-bromododecyl)oxy]methyl]-. researchgate.net These interactions, though individually weak, can have a significant cumulative effect.
Key non-covalent interactions include:
Van der Waals Forces: These are ubiquitous and arise from temporary fluctuations in electron density. The long dodecyl chain provides a large surface area for these interactions, which will be significant in the condensed phase.
Dipole-Dipole Interactions: The C-O-C ether linkage and the C-Br bond both possess dipole moments, leading to electrostatic interactions between molecules.
π-π Stacking: The benzene ring can engage in π-π stacking interactions with other aromatic rings. These interactions are important in determining the packing of molecules in the solid state and can also influence the behavior in solution. researchgate.net
C-H···π Interactions: The alkyl C-H bonds can interact with the electron-rich π-system of the benzene ring.
Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of these non-covalent forces. researchgate.net
Solvation Effects on Molecular Structure and Reactivity
The solvent environment can have a profound impact on the structure, reactivity, and conformational equilibrium of Benzene, [[(12-bromododecyl)oxy]methyl]-. The choice of solvent can influence the rate and outcome of its synthesis, as well as its behavior in various applications.
In the context of the Williamson ether synthesis, a polar aprotic solvent is preferred to facilitate the S(_N)2 reaction. The solvent's ability to solvate the cation of the alkoxide without strongly solvating the nucleophilic anion is key.
Regarding the conformation of the molecule, the polarity of the solvent can influence the relative stability of different conformers. In polar solvents, conformations with a larger dipole moment may be stabilized. The long alkyl chain is nonpolar and will prefer nonpolar environments, while the ether and bromo- functionalities introduce some polarity. This amphiphilic character can lead to complex self-assembly behavior in certain solvents.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and geometry of a molecule. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the exploration of solvent-dependent properties. The interactions between alkyl chains and solvent structures can significantly alter reaction rates and selectivities. acs.org
Advanced Spectroscopic and Chromatographic Characterization in Research of Benzene, 12 Bromododecyl Oxy Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Benzene (B151609), [[(12-bromododecyl)oxy]methyl]-, both ¹H and ¹³C NMR would be utilized for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The protons on the benzene ring are expected to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm. The exact chemical shift and multiplicity would depend on the substitution pattern of the benzene ring. For a monosubstituted ring, a complex multiplet is expected.
Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene (B1212753) group attached to the ether oxygen and the benzene ring would likely resonate as a singlet at approximately δ 4.5 ppm.
Methylene Protons Adjacent to Ether Oxygen (-O-CH₂-(CH₂)₁₀-): The two protons on the dodecyl chain adjacent to the ether oxygen are expected to appear as a triplet around δ 3.4-3.7 ppm due to coupling with the neighboring methylene group.
Methylene Protons Adjacent to Bromine (-CH₂-Br): The methylene protons attached to the bromine atom are predicted to be observed as a triplet at approximately δ 3.4 ppm.
Alkyl Chain Protons (-(CH₂)₁₀-): The bulk of the methylene protons in the long alkyl chain would generate a broad multiplet in the upfield region of the spectrum, typically between δ 1.2 and 1.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal.
Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the aromatic region, from approximately δ 127 to 138 ppm.
Benzylic Carbon (-O-CH₂-Ph): The carbon of the benzylic methylene group is expected to have a chemical shift in the range of δ 70-80 ppm.
Carbon Adjacent to Ether Oxygen (-O-CH₂-): The carbon of the dodecyl chain attached to the ether oxygen would likely appear around δ 70 ppm.
Carbon Adjacent to Bromine (-CH₂-Br): The carbon atom bonded to the bromine is anticipated to be found at approximately δ 33 ppm.
Alkyl Chain Carbons (-(CH₂)₁₀-): The carbons of the long alkyl chain would produce a series of signals in the upfield region, typically between δ 22 and 32 ppm.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.2 - 7.4 | 127 - 138 |
| Benzylic Protons (-O-CH₂-Ph) | ~4.5 | 70 - 80 |
| Methylene Protons (-O-CH₂-(CH₂)₁₀-) | 3.4 - 3.7 | ~70 |
| Methylene Protons (-CH₂-Br) | ~3.4 | ~33 |
| Alkyl Chain Protons (-(CH₂)₁₀-) | 1.2 - 1.6 | 22 - 32 |
Mass Spectrometry (MS), Including High-Resolution Techniques (e.g., MALDI-TOF), for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
For Benzene, [[(12-bromododecyl)oxy]methyl]-, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₉H₃₁BrO). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the formation of a stable benzylic cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl (B1604629) ethers.
Cleavage of the Ether Bond: The C-O bonds of the ether linkage can also cleave, leading to fragments corresponding to the benzyl and the 12-bromododecyloxy moieties.
Loss of HBr: Elimination of a molecule of hydrogen bromide from the molecular ion is another possible fragmentation pathway.
Alkyl Chain Fragmentation: The long dodecyl chain can undergo fragmentation, leading to a series of hydrocarbon fragments separated by 14 mass units (CH₂).
| m/z | Possible Fragment |
|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion containing ⁷⁹Br and ⁸¹Br |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 107 | [C₇H₇O]⁺ |
| [M - HBr]⁺ | Loss of hydrogen bromide |
| Series of peaks separated by 14 amu | Fragmentation of the alkyl chain |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Benzene, [[(12-bromododecyl)oxy]methyl]- would be expected to show characteristic absorption bands for the benzene ring, the ether linkage, and the alkyl bromide.
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Aliphatic C-H stretching vibrations from the methylene groups of the dodecyl chain and the benzylic position would be observed in the 2850-3000 cm⁻¹ region.
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretching (Ether): A strong, characteristic C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ range. Phenyl alkyl ethers often show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹, although this can sometimes be difficult to assign definitively.
-CH₂- Wagging: A C-H wagging vibration for the -CH₂X (where X is a halogen) group may be observed between 1300-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C-C bonds in the benzene ring and the alkyl chain would be expected to give strong Raman signals.
| Functional Group | Expected IR Absorption (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Ether C-O Stretch | 1050 - 1150 and ~1250 |
| Alkyl Bromide C-Br Stretch | 690 - 515 |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For Benzene, [[(12-bromododecyl)oxy]methyl]-, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection could be achieved using a UV detector, as the benzene ring will absorb UV light. This method would be suitable for determining the purity of the compound and for monitoring reaction progress during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. This technique is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, Benzene, [[(12-bromododecyl)oxy]methyl]- may have limited volatility, but GC-MS analysis could still be feasible, potentially at high temperatures. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide a mass spectrum for each separated component, aiding in its identification. The mass spectrum obtained from GC-MS would be expected to show the fragmentation patterns discussed in the mass spectrometry section.
Applications in Materials Science and Supramolecular Assemblies Utilizing Benzene, 12 Bromododecyl Oxy Methyl
Development of Liquid Crystalline Materials
The integration of Benzene (B151609), [[(12-bromododecyl)oxy]methyl]- into liquid crystal (LC) systems has led to the development of materials with unique mesomorphic and photophysical properties. The long alkoxy chain is crucial for inducing and stabilizing liquid crystalline phases, while the terminal bromide offers a site for further chemical modification.
Integration into Calamitic Liquid Crystal Architectures
Benzene, [[(12-bromododecyl)oxy]methyl]- is an ideal component for the synthesis of calamitic, or rod-like, liquid crystals. These molecules are characterized by their elongated shape, which promotes the formation of ordered yet fluid mesophases. A notable example is the synthesis of a tolane-based calamitic liquid crystal, 1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl) benzene. sciengine.com In this architecture, the Benzene, [[(12-bromododecyl)oxy]methyl]- moiety provides the necessary flexible tail, which is a critical design element for achieving liquid crystallinity at practical temperatures. sciengine.com The elongated rigid core, composed of the tolane and cyclohexylphenyl units, combined with the flexible dodecyloxy tail, results in a molecule with the appropriate aspect ratio to exhibit liquid crystalline behavior. nih.gov
The general structure of calamitic liquid crystals consists of a rigid core, often containing phenyl rings, and flexible terminal groups, such as alkyl or alkoxy chains. mdpi.com The presence of the long dodecyl chain in Benzene, [[(12-bromododecyl)oxy]methyl]- helps to lower the melting point of the resulting liquid crystal and broaden the temperature range over which the mesophases are stable. mdpi.com
Design Principles for Aggregation-Induced Emission (AIE) Active Liquid Crystals
A particularly innovative application of Benzene, [[(12-bromododecyl)oxy]methyl]- is in the design of luminescent liquid crystals (LLCs) that exhibit aggregation-induced emission (AIE). sciengine.com The AIE phenomenon is a powerful strategy to overcome the common problem of aggregation-caused quenching (ACQ) in solid-state luminescent materials. rsc.orgrsc.org In AIE-active molecules, light emission is enhanced in the aggregated state, which is the natural state for liquid crystals. rsc.org
The design of the tolane-based liquid crystal incorporating the Benzene, [[(12-bromododecyl)oxy]methyl]- moiety is a prime example of this principle. The tolane core acts as the luminophore, and its emission is enhanced when the molecules self-assemble into the ordered liquid crystalline phases. sciengine.com The flexible dodecyloxy chain facilitates this self-assembly and provides a somewhat fluid environment that still restricts intramolecular rotations of the luminogen, a key mechanism for AIE. rsc.org The terminal bromine atom also offers the potential for further functionalization to tune the AIE properties. sciengine.com
Studies on Mesophase Behavior and Transitions
The mesophase behavior of liquid crystals containing the Benzene, [[(12-bromododecyl)oxy]methyl]- group has been investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For the tolane-based AIE-active liquid crystal, a rich polymorphism was observed. sciengine.com Upon cooling from the isotropic liquid state, the compound exhibits a sequence of phase transitions, from a nematic phase to a smectic C phase, and finally to a smectic B phase. sciengine.com
The specific transition temperatures and associated enthalpy changes are critical parameters that define the operational range of a liquid crystal material. The data below, derived from studies of a tolane-based liquid crystal incorporating a 12-bromododecyloxy tail, illustrates the typical phase transitions observed.
| Transition | Temperature (°C) |
|---|---|
| Crystal to Isotropic | 105.4 |
| Isotropic to Nematic | 98.5 |
| Nematic to Smectic C | 94.2 |
| Smectic C to Smectic B | 69.3 |
Role in Polymer Chemistry and Functional Macromolecules
The presence of a terminal bromine atom and a polymerizable aromatic core makes Benzene, [[(12-bromododecyl)oxy]methyl]- a valuable precursor in polymer chemistry for the creation of functional macromolecules with tailored properties.
Monomer or Intermediate in Polymerization Reactions
Benzene, [[(12-bromododecyl)oxy]methyl]- can serve as a functional monomer or an intermediate in various polymerization reactions. The terminal bromine on the dodecyl chain can be utilized in several ways. For instance, it can be converted into an initiating group for controlled radical polymerizations, such as atom transfer radical polymerization (ATRP). This would allow for the growth of polymer chains from the end of the alkoxy tail, leading to the formation of side-chain liquid crystalline polymers or polymer brushes.
Furthermore, the bromo-functional group can be used in post-polymerization modification reactions. A polymer incorporating this monomer could be further functionalized by nucleophilic substitution of the bromine, allowing for the attachment of a wide variety of chemical moieties. This versatility is crucial for designing polymers with specific functions for advanced applications. mdpi.com
Synthesis of Conjugated Polymers with Tailored Properties
In the synthesis of conjugated polymers, the long alkoxy chain of Benzene, [[(12-bromododecyl)oxy]methyl]- plays a crucial role in ensuring solubility and processability of the resulting materials. ibm.com Conjugated polymers are often rigid and have strong intermolecular interactions, which can make them insoluble and difficult to process. The incorporation of long, flexible side chains like the dodecyloxy group disrupts excessive aggregation and enhances solubility in common organic solvents. researchgate.netrsc.org
The 12-bromododecyl group also offers a strategic advantage in the design of conjugated polymers. It can be used as a reactive handle to attach other functional groups after polymerization, or it can be a precursor to a cross-linkable group. For example, the bromine could be substituted with an azide (B81097) for "click" chemistry reactions or with a phosphonium (B103445) salt for use in Wittig-type reactions to extend the conjugation of the polymer backbone. The introduction of alkoxy groups has been shown to influence the electronic properties of conjugated polymers, such as the exciton (B1674681) binding energy, which is a critical parameter in optoelectronic devices. ibm.comresearchgate.net
No Publicly Available Research Found for "Benzene, [[(12-bromododecyl)oxy]methyl]-" in Specified Applications
Following an extensive search of available scientific literature and databases, no specific research findings or data could be located for the chemical compound Benzene, [[(12-bromododecyl)oxy]methyl]- within the requested application areas of materials science, supramolecular chemistry, and optoelectronics.
The investigation sought to uncover information regarding its use in surface functionalization, the design of self-assembling molecular units, the formation of hierarchical structures, and its potential luminescent or electronic properties. However, the searches did not yield any published studies detailing the synthesis, characterization, or application of this specific molecule for the outlined purposes.
While the searches provided information on related compounds, such as those with different alkyl chain lengths (e.g., octyl instead of dodecyl) or general concepts in supramolecular chemistry involving other benzene-containing molecules, this information falls outside the strict scope of the requested article focusing solely on "Benzene, [[(12-bromododecyl)oxy]methyl]-".
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline due to the absence of relevant data in the public domain. The compound may be a novel or highly specialized molecule that has not been extensively reported in scientific literature.
Future Perspectives and Emerging Research Frontiers for Benzene, 12 Bromododecyl Oxy Methyl
Synergistic Research with Nanotechnology and Advanced Manufacturing:There is no available research detailing the integration of this compound with nanotechnology or its use in advanced manufacturing processes.
While the structural components of the molecule—a benzene (B151609) ring, an ether linkage, and a long bromo-functionalized alkyl chain—suggest potential for use as a surfactant, a precursor in polymer synthesis, or in the formation of self-assembled monolayers, such applications are purely speculative without dedicated research. The generation of a scientifically rigorous article requires a foundation of peer-reviewed data, which is currently unavailable for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
